4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1443278-73-6
VCID: VC6061953
InChI: InChI=1S/C5H5F3IN3/c1-12-4(10)2(9)3(11-12)5(6,7)8/h10H2,1H3
SMILES: CN1C(=C(C(=N1)C(F)(F)F)I)N
Molecular Formula: C5H5F3IN3
Molecular Weight: 291.016

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

CAS No.: 1443278-73-6

Cat. No.: VC6061953

Molecular Formula: C5H5F3IN3

Molecular Weight: 291.016

* For research use only. Not for human or veterinary use.

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine - 1443278-73-6

Specification

CAS No. 1443278-73-6
Molecular Formula C5H5F3IN3
Molecular Weight 291.016
IUPAC Name 4-iodo-2-methyl-5-(trifluoromethyl)pyrazol-3-amine
Standard InChI InChI=1S/C5H5F3IN3/c1-12-4(10)2(9)3(11-12)5(6,7)8/h10H2,1H3
Standard InChI Key JNRHBCFTEHGARX-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)I)N

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is C₅H₅F₃IN₃, with a molecular weight of 291.01 g/mol (calculated from isotopic composition) . Its IUPAC name derives from the substitution pattern on the pyrazole ring:

  • 1-Methyl: A methyl group at the 1st nitrogen.

  • 3-(Trifluoromethyl): A CF₃ group at the 3rd carbon.

  • 4-Iodo: An iodine atom at the 4th carbon.

  • 5-Amine: An NH₂ group at the 5th carbon.

Structural Features

  • Regiochemistry: The positioning of substituents significantly impacts reactivity. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, while iodine serves as a leaving group in cross-coupling reactions .

  • Tautomerism: Pyrazoles exhibit annular tautomerism, but the 1-methyl group locks the nitrogen configuration, preventing tautomeric shifts .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₅H₅F₃IN₃
Molecular Weight291.01 g/mol
SMILESCN1C(=C(C(=N1)C(F)(F)F)N)I
InChIKeyVXCHPJAQPZXVTB-UHFFFAOYSA-N

Synthesis and Functionalization

Synthetic Routes

The synthesis of iodopyrazoles typically involves halogenation or metal-halogen exchange reactions. A practical method for analogous compounds involves:

  • Lithiation-Bromination: Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by quenching with iodine sources .

  • Direct Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) under mild conditions .

For example, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with NBS yields 4-bromo derivatives, which can undergo iodide displacement via Ullmann-type couplings .

Challenges in Regioselectivity

Regioselective iodination at the 4th position is complicated by competing reactions at the 5th position. Separation of regioisomers often requires advanced techniques like pressure-sensitive distillation or chromatography .

Table 2: Comparative Yields in Halogenation Reactions

SubstrateHalogenation AgentYield (%)Regioisomer Ratio (4:5)
1-Methyl-3-CF₃-1H-pyrazoleNBS857:3
1-Methyl-5-CF₃-1H-pyrazoleNIS783:7

Data adapted from Enamine's synthetic protocols .

Physicochemical Properties

Thermal Stability

While experimental data for the exact compound is unavailable, analogues like 4-Iodo-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1304093-39-7) exhibit:

  • Boiling Point: 350.7±42.0 °C at 760 mmHg .

  • Flash Point: 165.9±27.9 °C .

Solubility and Lipophilicity

  • LogP: Estimated at 3.47 for the 4-iodo-3-CF₃ isomer, indicating moderate lipophilicity .

  • Vapor Pressure: 0.0±0.8 mmHg at 25°C, suggesting low volatility .

Applications in Drug Discovery

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